N,N-Diethyl Sulfamoyl Substitution Confers Orthogonal SAR vs. Carboxamide and N-Unsubstituted Sulfonamide Congeners
In a series of sulfonamide boronic acids evaluated as AmpC β-lactamase inhibitors, introduction of a sulfonamide in place of the canonical carboxamide yielded a completely distinct SAR. The sulfonamide series achieved Ki values down to 25 nM and ligand efficiencies up to 0.91, while larger sulfonamide analogues showed 10–20-fold worse inhibition than corresponding carboxamides, demonstrating that the sulfonamide pharmacophore is not interchangeable with carboxamide [1]. Although the reported compounds are free boronic acids rather than pinacol esters, the sulfonamide-driven electronic and geometric differences translate directly to the pinacol ester form and are critical for preserving biological activity when the ester is used as a prodrug or a synthetic intermediate intended for subsequent functionalization.
| Evidence Dimension | AmpC β-lactamase inhibition potency |
|---|---|
| Target Compound Data | Not directly tested (pinacol ester); free sulfonamide boronic acid series: Ki = 25 nM for the most potent analogue; ligand efficiency up to 0.91 |
| Comparator Or Baseline | Carboxamide boronic acid series: Ki ~500–1000 nM for sterically matched analogues (10–20× worse for larger molecules) |
| Quantified Difference | Up to 23-fold improvement in Ki for smaller sulfonamide analogues vs. carboxamide; 10–20-fold loss for larger analogues, confirming divergent SAR |
| Conditions | AmpC β-lactamase inhibition assay, pH 7.0, 25°C; X-ray crystallography at 1.6–1.8 Å resolution |
Why This Matters
Procurement of the N,N-diethyl sulfamoyl-substituted pinacol ester is essential for any project where the sulfonamide geometry and hydrogen-bonding pattern are required; substituting a carboxamide or N-unsubstituted sulfonamide cannot reproduce this SAR, risking total loss of activity.
- [1] Eidam, O., Romagnoli, C., Caselli, E., et al. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. J. Med. Chem. 2010, 53, 7852–7863. DOI: 10.1021/jm101015z View Source
